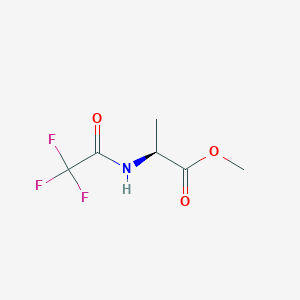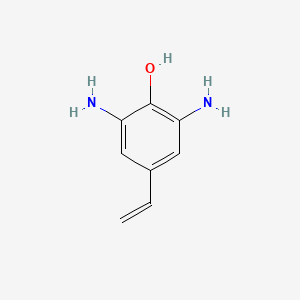
Phenol, 2,6-diamino-4-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,6-diamino-4-ethenyl- is an organic compound with the chemical formula C8H10N2O. It is also known by its CAS number 106227-34-3. This compound is a solid at room temperature and is soluble in some organic solvents such as acetone and ethanol . It has applications in various fields, including the preparation of pigments, inks, and polymer materials .
Métodos De Preparación
The synthesis of Phenol, 2,6-diamino-4-ethenyl- can be achieved through a multi-step process . The synthetic route involves the following steps:
Reaction of Phenol with Bromoethene: Phenol reacts with bromoethene to form 2-ethenylphenol.
Reaction with Ammonium Sulfite: 2-ethenylphenol is then reacted with ammonium sulfite to produce ethenylphenol sulfonic acid.
Análisis De Reacciones Químicas
Phenol, 2,6-diamino-4-ethenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Phenol, 2,6-diamino-4-ethenyl- has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of pigments, inks, and polymer materials.
Mecanismo De Acción
The mechanism of action of Phenol, 2,6-diamino-4-ethenyl- involves its interaction with specific molecular targets and pathways. It can act as an electrophile or nucleophile in chemical reactions, depending on the conditions. The compound’s effects are mediated through its ability to form covalent bonds with other molecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Phenol, 2,6-diamino-4-ethenyl- can be compared with other similar compounds such as:
- Phenol, 2,6-diamino-4-methyl-
- Phenol, 2,6-diamino-4-ethyl-
- Phenol, 2,6-diamino-4-propyl-
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity . Phenol, 2,6-diamino-4-ethenyl- is unique due to its ethenyl group, which imparts distinct reactivity and applications .
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
2,6-diamino-4-ethenylphenol |
InChI |
InChI=1S/C8H10N2O/c1-2-5-3-6(9)8(11)7(10)4-5/h2-4,11H,1,9-10H2 |
Clave InChI |
SZRFSDWCFKTHLM-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=C(C(=C1)N)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


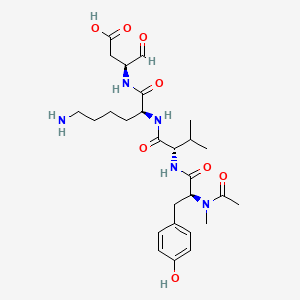
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
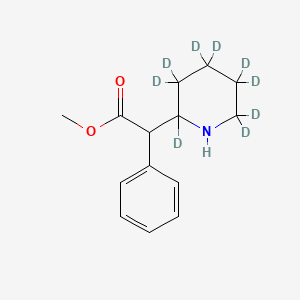
![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)

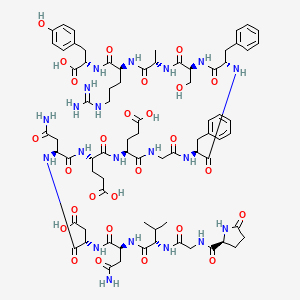
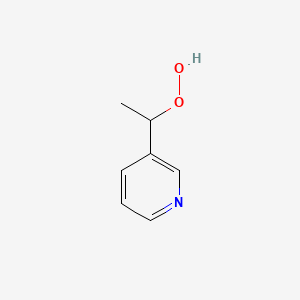

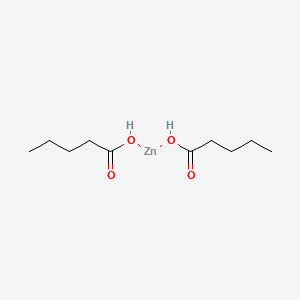
![(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)
